molecular formula C6H6Cl2N2 B1396054 3,5-Dichloro-2-ethylpyrazine CAS No. 1314936-02-1

3,5-Dichloro-2-ethylpyrazine

Cat. No.: B1396054
CAS No.: 1314936-02-1
M. Wt: 177.03 g/mol
InChI Key: DFBWJMOXILDMOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dichloro-2-ethylpyrazine is a chemical compound with the molecular formula C6H6Cl2N2 and a molecular weight of 177.03 . It is a light-yellow to yellow liquid and is often used in scientific research.


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazine ring with two chlorine atoms and an ethyl group attached to it . The InChI code for this compound is 1S/C6H6Cl2N2/c1-2-4-6(8)10-5(7)3-9-4/h3H,2H2,1H3 .


Chemical Reactions Analysis

Pyrazines, including this compound, are key flavors in the development of roasted foods. Their formation is closely related to the Maillard reaction, which involves the reaction between the α-dicarbonyl and amino acid groups to yield an aminoketone .


Physical and Chemical Properties Analysis

This compound is a light-yellow to yellow liquid . It has a molecular weight of 177.03 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.

Scientific Research Applications

1. Use in Stable Isotope Dilution Assays (SIDA)

3,5-Dichloro-2-ethylpyrazine has applications in stable isotope dilution assays for quantifying aroma components in food matrices. A study describes its use in synthesizing deuterium-labeled alkylpyrazines as internal standards in SIDA, enhancing the accuracy and precision in determining selected alkylpyrazines in products like peanut butter, cocoa powder, and instant coffee. The synthesized compounds, including 2,3-diethyl-5-methylpyrazine and 2-ethyl-3,5-dimethylpyrazine, displayed high odor-active values due to their low odor thresholds (Fang & Cadwallader, 2013).

2. Synthesis of Bipyrazoles and Poly(bipyrazole-5,5′-diyl)s

Research indicates the utilization of this compound in the synthesis of new 3,3′-dichloro-5,5′-bipyrazoles and their related nickel complexes. These compounds have shown potential in forming poly(bipyrazole-5,5′-diyl)s, which are important in the field of material science for their unique properties (Murakami & Yamamoto, 1999).

3. Role in the Environmental Fate of Herbicides

This compound derivatives have been studied for their environmental behavior, especially concerning herbicide transport and degradation. This includes research on the transport and degradation kinetics of atrazine, a herbicide, in various environmental contexts. Understanding these processes is crucial for assessing the environmental impact and management of herbicide use (Tindall & Vencill, 1995).

Safety and Hazards

3,5-Dichloro-2-ethylpyrazine is classified as a hazardous substance. It has several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

3,5-Dichloro-2-ethylpyrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to bind to specific sites on enzymes and proteins, thereby influencing their activity. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, leading to alterations in biochemical processes .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to impact the expression of specific genes involved in metabolic pathways, thereby altering cellular metabolism. Additionally, this compound can affect cell signaling pathways, leading to changes in cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to specific sites on enzymes and proteins, leading to their inhibition or activation. This binding can result in changes in the activity of these biomolecules, thereby influencing various biochemical processes. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical properties and effects on cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant alterations in biochemical processes. Studies have shown that high doses of this compound can result in toxic or adverse effects, including changes in metabolic pathways and cellular responses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, leading to changes in metabolic flux and metabolite levels. The compound’s interactions with enzymes involved in metabolic pathways can result in alterations in the production and utilization of metabolites, thereby influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. Studies have shown that this compound can be transported across cell membranes and distributed to various tissues, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can interact with biomolecules and exert its effects. The localization of this compound within specific subcellular compartments is crucial for its activity and function .

Properties

IUPAC Name

3,5-dichloro-2-ethylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c1-2-4-6(8)10-5(7)3-9-4/h3H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFBWJMOXILDMOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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